molecular formula C16H19N3O2 B5139693 1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide

1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide

Cat. No.: B5139693
M. Wt: 285.34 g/mol
InChI Key: VVXQIQRPSLJHAD-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the indole scaffold in various natural products and pharmaceuticals makes it a significant structure in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide typically involves the reaction of 1-methyl-1H-indole-2-carboxylic acid with piperidine-4-carboxamide. The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group, allowing it to react with the amine group of piperidine-4-carboxamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1H-indol-2-yl)carbonyl]piperidine-4-carboxamide
  • 1-[(1-methyl-1H-indol-3-yl)carbonyl]piperidine-4-carboxamide
  • 1-[(1H-indol-3-yl)carbonyl]piperidine-4-carboxamide

Uniqueness

1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide is unique due to the specific positioning of the methyl group on the indole ring, which can influence its biological activity and interaction with molecular targets. This unique structure can result in different pharmacological properties compared to other similar compounds .

Properties

IUPAC Name

1-(1-methylindole-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-18-13-5-3-2-4-12(13)10-14(18)16(21)19-8-6-11(7-9-19)15(17)20/h2-5,10-11H,6-9H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXQIQRPSLJHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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